8-chloro-7-[(4-ethenylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
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Overview
Description
8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE typically involves multi-step organic reactions. One common method includes the reaction of 8-chloro-7-hydroxychromen-4-one with 4-ethenylphenylmethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling, along with the use of green chemistry principles, are often employed to make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 8-CHLORO-7-(1-NAPHTHYLMETHOXY)-2,3-DIHYDROCYCLOPENTA[C]CHROMEN-4(1H)-ONE
- 8-CHLORO-7-(4-METHYL-BENZYLOXY)-2,3-DIHYDRO-1H-CYCLOPENTA[C]CHROMEN-4-ONE
- 4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-
- 4H-1-Benzopyran-4-one, 7-hydroxy-3-(4-methoxyphenyl)-
Uniqueness
What sets 8-CHLORO-7-[(4-ETHENYLPHENYL)METHOXY]-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE apart from similar compounds is its unique structural configuration, which may confer distinct biological activities and chemical reactivity. Its specific substituents and the arrangement of functional groups can lead to different interactions with biological targets, making it a compound of interest for further research.
Properties
Molecular Formula |
C21H17ClO3 |
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Molecular Weight |
352.8 g/mol |
IUPAC Name |
8-chloro-7-[(4-ethenylphenyl)methoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
InChI |
InChI=1S/C21H17ClO3/c1-2-13-6-8-14(9-7-13)12-24-20-11-19-17(10-18(20)22)15-4-3-5-16(15)21(23)25-19/h2,6-11H,1,3-5,12H2 |
InChI Key |
JZQIBBJGVVXOII-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)COC2=C(C=C3C4=C(CCC4)C(=O)OC3=C2)Cl |
Origin of Product |
United States |
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